![molecular formula C28H29N3O3S B2401511 N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 932344-65-5](/img/structure/B2401511.png)
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry, biological research, and industrial processes. Its unique structure allows for a range of chemical reactions and biological interactions, making it a compound of great interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanecarboxylic acid, which undergoes benzylation to introduce the benzyl group.
Intermediate Formation: The intermediate formed is then reacted with a thieno[3,2-d]pyrimidine derivative, where careful control of the reaction conditions (e.g., temperature, pH, solvents) ensures the successful formation of the key dioxo-dihydrothieno[3,2-d]pyrimidine moiety.
Final Coupling: The final step involves the coupling of the intermediate with another benzyl group through a series of amide bond formation reactions.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized to ensure high yield and purity of the final product. This involves:
Automated Reactors: Using automated reactors to control reaction parameters precisely.
Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to isolate the final compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where specific functional groups are targeted, leading to the formation of oxidized derivatives.
Reduction: It can also participate in reduction reactions, especially at the carbonyl sites, yielding reduced forms.
Substitution: The benzyl groups provide sites for nucleophilic substitution reactions, which can be used to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile are commonly used to facilitate these reactions.
Major Products
Oxidized Derivatives:
Reduced Forms: More stable compounds with reduced functionality.
Substituted Compounds: Derivatives with diverse functionalities introduced through nucleophilic substitutions.
科学研究应用
In Chemistry
The compound serves as a precursor for the synthesis of more complex molecules. Its reactivity allows it to be a versatile intermediate in organic synthesis.
In Biology
It is studied for its potential bioactive properties, including antimicrobial and antiviral activities. Its ability to interact with biological macromolecules makes it a candidate for drug design.
In Medicine
The compound’s unique structure is being explored for potential therapeutic applications, such as anti-cancer and anti-inflammatory agents. Researchers are investigating its ability to interact with specific molecular targets.
In Industry
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is used as a precursor in the synthesis of advanced materials and specialty chemicals.
作用机制
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. Its benzyl groups enhance its binding affinity to these targets, facilitating the modulation of biological pathways. The dioxo-dihydrothieno[3,2-d]pyrimidine moiety plays a critical role in its interaction with these targets, making it a potent compound in biological systems.
相似化合物的比较
Unique Features
Compared to similar compounds, N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide possesses unique structural features that enhance its reactivity and binding properties. The combination of benzyl and thieno[3,2-d]pyrimidine units makes it stand out among related compounds.
List of Similar Compounds
N-benzyl-4-(methylthio)-2,3-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-5(6H)-carboxamide
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxylate
This compound's diversity in applications and reactivity makes it a prime subject for ongoing and future research
属性
IUPAC Name |
N-benzyl-4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c32-26(29-17-20-7-3-1-4-8-20)23-13-11-22(12-14-23)19-31-27(33)25-24(15-16-35-25)30(28(31)34)18-21-9-5-2-6-10-21/h1-10,15-16,22-23H,11-14,17-19H2,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOINCPEWUHHCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2401428.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2401430.png)
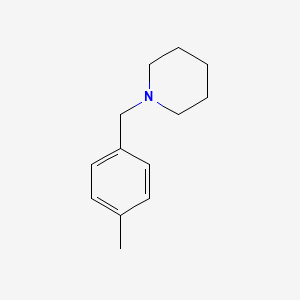
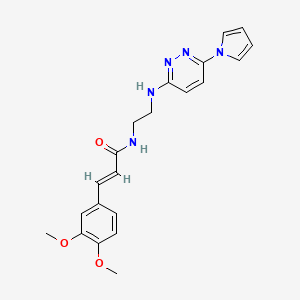
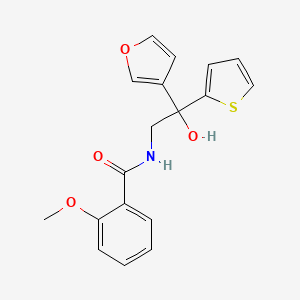
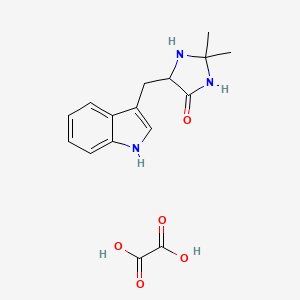
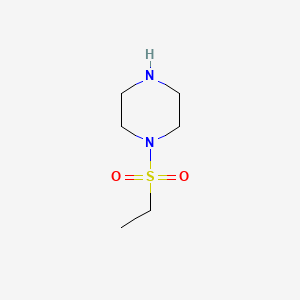
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2401437.png)
![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2401440.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2401441.png)
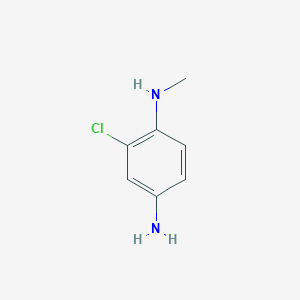

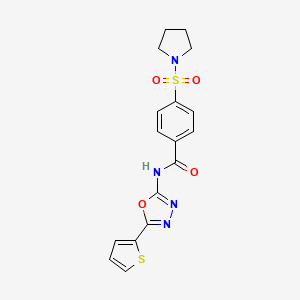
![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401448.png)
